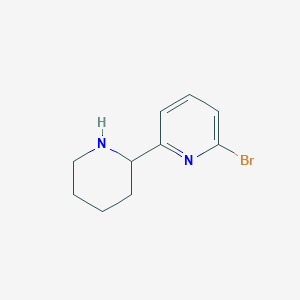

2-Bromo-6-(piperidin-2-yl)pyridine

Description

2-Bromo-6-(piperidin-2-yl)pyridine is a pyridine derivative featuring a bromine substituent at the 2-position and a piperidine ring attached via its 2-position to the pyridine core. These compounds often serve as intermediates in pharmaceutical synthesis or as ligands in coordination chemistry .

Properties

Molecular Formula |

C10H13BrN2 |

|---|---|

Molecular Weight |

241.13 g/mol |

IUPAC Name |

2-bromo-6-piperidin-2-ylpyridine |

InChI |

InChI=1S/C10H13BrN2/c11-10-6-3-5-9(13-10)8-4-1-2-7-12-8/h3,5-6,8,12H,1-2,4,7H2 |

InChI Key |

ZXPNKPOXHPFURB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=NC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of 6-(piperidin-2-yl)pyridine Derivatives

One common approach to obtain 2-bromo-substituted pyridine derivatives is the selective bromination of 6-(piperidin-2-yl)pyridine or its protected derivatives. This is often achieved by employing N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

| Parameter | Details |

|---|---|

| Brominating agent | N-bromosuccinimide (NBS) |

| Initiator | Azobisisobutyronitrile (AIBN) |

| Solvent | Commonly used solvents include carbon tetrachloride, dichloromethane, or acetonitrile |

| Temperature | Reflux or controlled heating (50–80 °C) |

| Reaction time | Several hours (typically 4–12 h) |

| Atmosphere | Inert atmosphere (nitrogen or argon) |

This free radical bromination selectively introduces bromine at the 2-position of the pyridine ring due to the directing effects of the piperidin-2-yl substituent at the 6-position.

- Continuous flow reactors are utilized to enhance yield and purity.

- Automated control of reaction parameters ensures consistent product quality.

- Scale-up considerations include heat management and reagent stoichiometry optimization.

Formation of the Piperidin-2-yl Substituent at the 6-Position

The piperidin-2-yl group can be introduced via nucleophilic substitution of a suitable leaving group at the 6-position of the pyridine ring or by reductive amination strategies.

Method A: Nucleophilic Substitution

- Starting from 2-bromo-6-chloropyridine or 2-bromo-6-bromopyridine, the halogen at the 6-position can be displaced by piperidine under reflux conditions.

- Solvents such as ethanol, acetonitrile, or dimethylformamide (DMF) are used.

- Base such as potassium carbonate or triethylamine may be added to facilitate the reaction.

Method B: Reductive Amination

- 2-Bromo-6-pyridinecarboxaldehyde is reacted with piperidine in the presence of a reducing agent like sodium triacetoxyborohydride.

- The reaction proceeds via formation of an imine intermediate followed by reduction to the piperidin-2-yl derivative.

- This method offers regioselectivity and mild reaction conditions.

Representative Synthetic Route Summary

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Reductive amination | 2-Bromo-6-pyridinecarboxaldehyde | Piperidine, NaBH(OAc)3, 1,2-dichloroethane, RT | 2-Bromo-6-(piperidin-2-yl)pyridine | 60–75 |

| 2 | Free radical bromination | 6-(piperidin-2-yl)pyridine | NBS, AIBN, CCl4, reflux | This compound | 65–80 |

| 3 | Nucleophilic substitution | 2,6-Dibromopyridine | Piperidine, K2CO3, DMF, reflux | This compound | 55–70 |

After synthesis, the compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm substitution patterns and purity.

- Infrared (IR) Spectroscopy: Identification of functional groups and confirmation of piperidine incorporation.

- Mass Spectrometry (MS): Molecular weight confirmation.

- X-ray Crystallography: Provides detailed molecular geometry and intermolecular interactions.

- High-Performance Liquid Chromatography (HPLC): Purity and yield quantification.

- The bromination using NBS is well-established for similar pyridine derivatives and offers good regioselectivity and yield.

- Reductive amination provides a mild and efficient route to introduce the piperidin-2-yl substituent.

- Nucleophilic substitution on dihalopyridines is a classical method but may require harsher conditions.

- Continuous flow bromination has been reported to improve scalability and product consistency.

- The compound serves as a valuable intermediate for synthesizing more complex heterocyclic systems and has potential applications in medicinal chemistry, particularly in receptor modulation studies.

Chemical Reactions Analysis

Substitution Reactions: Due to the bromine atom, 2-bromo-6-(piperidin-2-yl)pyridine is susceptible to nucleophilic substitution reactions.

Reduction Reactions: It can undergo reduction to form the corresponding pyridine derivative.

Other Reactions: Further investigations are needed to explore its reactivity in various conditions.

2,6-Dibromopyridine: Used as the starting material.

Piperidine: Reactant in the synthesis.

Anhydrous Potassium Phosphate: Catalyst.

1,4-Dioxane: Solvent.

Major Products:: The major product is this compound itself.

Scientific Research Applications

Building Block: Used in the synthesis of more complex molecules.

Functionalization: Its bromine atom allows for further derivatization.

Pharmaceutical Research: Investigated for potential drug candidates.

Biological Studies: Used as a tool in biological research.

Fine Chemicals: Employed in the production of specialty chemicals.

Mechanism of Action

The exact mechanism by which 2-bromo-6-(piperidin-2-yl)pyridine exerts its effects depends on its specific application. Further studies are necessary to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Anticancer Activity of Imidazole-Triazole Hybrid Derivatives

Compounds such as 7b, 7c, and 7f () demonstrated potent activity against HT-1080 (fibrosarcoma) and Caco-2 (colorectal adenocarcinoma) cell lines:

Lack of Activity Data for Other Derivatives

- tert-Butyl and dioxolane derivatives (): No explicit activity reports; likely explored for physicochemical properties or further functionalization.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.